Synthesis of γ-Butyrolactone from Maleic Anhydride: A Technical Guide
Synthesis of γ-Butyrolactone from Maleic Anhydride: A Technical Guide
Introduction
γ-Butyrolactone (GBL) is a versatile chemical intermediate with significant industrial applications, serving as a solvent and a precursor in the synthesis of various chemicals, including N-methyl-2-pyrrolidone (NMP), N-vinyl-2-pyrrolidone (NVP), herbicides, and rubber additives.[1] A primary and industrially significant route for GBL production is the catalytic hydrogenation of maleic anhydride. This process is favored for its efficiency and the availability of the feedstock from the oxidation of n-butane or benzene. This guide provides an in-depth technical overview of the synthesis of GBL from maleic anhydride, focusing on reaction pathways, catalytic systems, experimental protocols, and key performance data for researchers and professionals in the field.
Reaction Pathways and Mechanism
The conversion of maleic anhydride to γ-butyrolactone is a multi-step hydrogenation process. The generally accepted reaction pathway involves the initial hydrogenation of the carbon-carbon double bond in maleic anhydride to form succinic anhydride (SA), which is a key intermediate. Subsequently, the succinic anhydride undergoes further hydrogenation to yield the final product, γ-butyrolactone.[2][3]
The overall reaction can be summarized as: C₄H₂O₃ (Maleic Anhydride) + 2H₂ → C₄H₄O₃ (Succinic Anhydride) + H₂ → C₄H₆O₂ (γ-Butyrolactone)
Under certain process conditions and with specific catalysts, GBL can be further hydrogenated to produce 1,4-butanediol (BDO) and tetrahydrofuran (THF).[4] The formation of by-products such as n-butanol and butyric acid can also occur, primarily from the over-hydrogenation or hydrogenolysis of GBL.[4] A plausible reaction pathway suggests that methane (CH₄) can be formed through the methanation of carbon monoxide (CO) generated during the reaction, rather than by the direct decarbonylation of intermediates.[5]
Catalytic Systems
The choice of catalyst is critical for achieving high selectivity and yield of GBL. The hydrogenation of maleic anhydride can be performed in both vapor and liquid phases, with catalyst selection varying accordingly.
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Copper-Based Catalysts: These are the most widely used catalysts in industrial vapor-phase processes due to their high activity, selectivity, and cost-effectiveness.[6] Common formulations include copper-zinc oxides (CuO-ZnO) and copper chromite.[7][8] The presence of promoters like zinc, chromium, or cerium helps to stabilize the active metallic copper species and enhance catalytic performance.[9] For instance, Cu-Zn-Ce catalysts have been shown to be beneficial for stabilizing catalytic activity in the gas-phase hydrogenation of maleic anhydride.[9]
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Nickel-Based Catalysts: Nickel catalysts supported on materials like silica (SiO₂) or silica-alumina (SiO₂-Al₂O₃) are also effective.[10] The preparation method significantly influences the catalyst's properties; catalysts prepared by precipitation-deposition can yield smaller, more active, and selective metal particles compared to those made by impregnation.[10] The highest GBL yield (83%) with a Ni/SiO₂-Al₂O₃ catalyst was attributed to the selective hydrogenolysis of succinic anhydride on Lewis acid sites.[10]
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Precious Metal Catalysts: Noble metals such as Palladium (Pd) and Platinum (Pt), often combined with copper (Cu-Pd, Cu-Pt), can be used to achieve high selectivity and yields of GBL.[11] Palladium supported on carbon (Pd/C) is also utilized, particularly in liquid-phase hydrogenation at lower temperatures and pressures.[12] Ruthenium complexes, such as RuCl₂(TPP)₃, have demonstrated high activity, especially when used in supercritical carbon dioxide.[13]
Data Presentation: Performance of Catalytic Systems
The following table summarizes the performance of various catalytic systems under different reaction conditions for the synthesis of GBL from maleic anhydride.
| Catalyst | Phase | Temperature (°C) | Pressure | H₂/MA Molar Ratio | MA Conversion (%) | GBL Selectivity (%) | GBL Yield (%) | Reference |
| Cu/Zn (T-4322) | Vapor | 250-270 | Ambient - 5 bar | 40:1 - 200:1 | 100 | >92 | >92-95 | [7] |
| Ni/SiO₂-Al₂O₃-PD | Vapor | 220 | Atmospheric | N/A | ~100 | ~83 | 83 | [10] |
| Cu-Zn-Ce | Vapor | 220-280 | 1 MPa | N/A | >97 | High | N/A | [9] |
| RuCl₂(TPP)₃ | Liquid (in scCO₂) | 200 | 14 MPa (CO₂) + 4 MPa (H₂) | N/A | 100 | >99 | 84 | [13] |
| 5 wt% Pd/C | Liquid (aqueous) | 30-70 | 1-5 bar | N/A | N/A | N/A | N/A (for SA) | [12] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis and optimization of GBL production. Below is a representative protocol for the vapor-phase hydrogenation of maleic anhydride using a commercial copper-zinc catalyst, adapted from patent literature.[7]
1. Catalyst Activation
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Apparatus: A tubular fixed-bed reactor (e.g., 1-inch internal diameter) equipped with an external heating jacket and an axial thermowell for temperature monitoring.
-
Procedure:
-
Pack the reactor with the commercial Cu/Zn catalyst (e.g., 350 g of Sü-Chemie T-4322).
-
Heat the reactor to 150°C under a nitrogen flow.
-
Introduce a mixture of H₂/N₂ over the catalyst. To prevent thermal runaway and hot spots, the activation should be gradual.
-
Slowly increase the hydrogen concentration from 0% to 8% (vol) while simultaneously raising the reactor temperature to 250°C. Monitor the catalyst bed temperature using the axial thermocouple, ensuring any hot spot does not exceed the set temperature by more than 20-25°C.
-
Once the reactor reaches 250°C, gradually increase the hydrogen content in the gas stream to 100%.
-
Maintain the catalyst under a pure hydrogen flow at 250°C for 5 hours to complete the activation.
-
2. Hydrogenation of Maleic Anhydride
-
Apparatus: The same fixed-bed reactor system, connected to a feed system for vaporized maleic anhydride and hydrogen, and a downstream condensation system to collect liquid products.
-
Procedure:
-
After catalyst activation, set the desired reaction temperature (e.g., 250-270°C) and pressure (e.g., 5 bar).
-
Introduce a vaporous mixture of maleic anhydride and hydrogen into the reactor. The molar ratio of hydrogen to maleic anhydride should be maintained between 40:1 and 200:1 to prevent tar formation and prolong catalyst life.[7]
-
Pass the reactant stream over the activated catalyst bed.
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The reactor effluent is cooled to condense the liquid products (GBL, SA, and any by-products).
-
Analyze the collected liquid products using gas chromatography (GC) to determine the conversion of maleic anhydride and the yield of γ-butyrolactone.
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The catalytic hydrogenation of maleic anhydride remains a robust and economically viable method for the large-scale production of γ-butyrolactone. Copper-based catalysts are predominant in vapor-phase processes, offering high conversion and selectivity under optimized conditions of temperature, pressure, and hydrogen-to-feed ratios. Advances in catalyst design, including the use of nickel-based systems and precious metals, as well as innovative process conditions like the use of supercritical fluids, continue to offer pathways for improved efficiency and selectivity. The detailed understanding of reaction pathways and adherence to rigorous experimental protocols are paramount for researchers and industry professionals aiming to optimize this important chemical transformation.
References
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- 3. Catalytic transfer hydrogenation of maleic acid with stoichiometric amounts of formic acid in aqueous phase: paving the way for more sustainable succi ... - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC04221K [pubs.rsc.org]
- 4. Reaction pathway in vapour phase hydrogenation of maleic anhydride and its esters to {gamma}-butyrolactone (Journal Article) | OSTI.GOV [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US6297389B1 - Process for the production of gamma-butyrolactone - Google Patents [patents.google.com]
- 8. ç¾åº¦æåº [word.baidu.com]
- 9. researchgate.net [researchgate.net]
- 10. Highly selective conversion of maleic anhydride to gamma-butyrolactone over Ni-supported catalysts prepared by precipitation-deposition method [ri.conicet.gov.ar]
- 11. US4105674A - Production of gamma-butyrolactone from maleic anhydride with a hydrogenation catalyst - Google Patents [patents.google.com]
- 12. Liquid Hydrogenation of Maleic Anhydride with Pd/C Catalyst at Low Pressure and Temperature in Batch Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
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